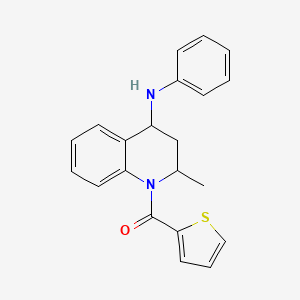
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PBA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBA belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been found to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to inhibit the activity of the proteasome, a complex that plays a crucial role in the degradation of intracellular proteins. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including the proteasome, the PI3K/Akt/mTOR signaling pathway, and the JAK/STAT signaling pathway. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has anti-inflammatory properties and can be used to treat various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high yield and purity, which makes it a suitable candidate for various laboratory experiments. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is also relatively easy to synthesize, and the synthesis method can be easily scaled up for large-scale production. However, one of the limitations of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One area of research is the development of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, which could lead to the development of new therapeutic applications. Additionally, the use of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases.
Synthesemethoden
The synthesis of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl) pyrimidine with benzylamine in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine by the addition of an acid. The yield of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine obtained from this method is generally high, and the purity of the compound can be further improved by recrystallization.
Eigenschaften
IUPAC Name |
N-benzyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-5-12(6-3-1)10-15-13-9-14(17-11-16-13)19-8-4-7-18-19/h1-9,11H,10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMXAMHRHMMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)

![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)
